molecular formula C24H20F3N7O3S B10928860 Methyl 2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10928860
M. Wt: 543.5 g/mol
InChI Key: BAMUTQHQYIZZCT-UHFFFAOYSA-N
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Description

Methyl 2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the trifluoromethyl group and the methoxyphenyl substituent. The final steps involve the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine ring and the esterification to obtain the methyl carboxylate derivative.

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the methoxyphenyl group can modulate its electronic properties. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and triazolo[1,5-c]pyrimidine derivatives. What sets this compound apart is the combination of the trifluoromethyl group and the methoxyphenyl group, which confer unique electronic and steric properties. This makes it particularly useful in applications where high selectivity and binding affinity are required.

Some similar compounds include:

Properties

Molecular Formula

C24H20F3N7O3S

Molecular Weight

543.5 g/mol

IUPAC Name

methyl 4-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C24H20F3N7O3S/c1-11-17-21-31-19(32-33(21)10-28-22(17)38-18(11)23(35)37-3)14-9-29-34-16(24(25,26)27)8-15(30-20(14)34)12-4-6-13(36-2)7-5-12/h4-7,9-10,15-16,30H,8H2,1-3H3

InChI Key

BAMUTQHQYIZZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=C5NC(CC(N5N=C4)C(F)(F)F)C6=CC=C(C=C6)OC)C(=O)OC

Origin of Product

United States

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